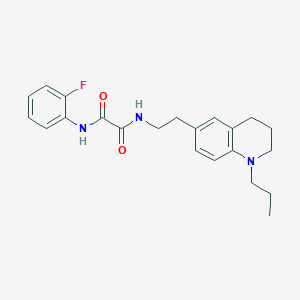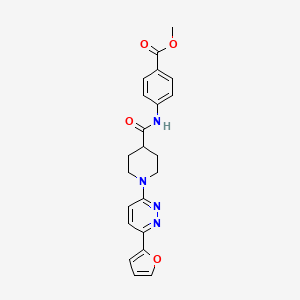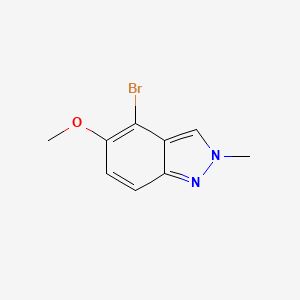
4-Bromo-5-methoxy-2-methyl-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-5-methoxy-2-methyl-indazole” is a chemical compound with the CAS Number: 2092532-64-2 . It has a molecular weight of 241.09 and its IUPAC name is 4-bromo-5-methoxy-2-methyl-2H-indazole .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C9H9BrN2O . The InChI code for this compound is 1S/C9H9BrN2O/c1-12-5-6-7 (11-12)3-4-8 (13-2)9 (6)10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.09 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Corrosion Inhibition
One notable application of similar indazole compounds is in the field of corrosion inhibition. A study demonstrates the effectiveness of a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), in mitigating corrosion of mild steel in a corrosive environment. The investigation highlighted ATH's superior inhibition efficiency against mild steel corrosion, with its adsorption data aligning well with a Langmuir isotherm model (Al-amiery et al., 2020).
Anticancer Activity
Indazole derivatives have also been studied for their potential anticancer properties. A specific study focused on the synthesis and anticancer evaluation of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. These compounds were screened against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The results indicated that some of these derivatives exhibited significant anticancer activity (Bekircan et al., 2008).
Antibacterial and Antifungal Activities
Research into the antimicrobial properties of indazole derivatives has shown promising results. A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives revealed that certain compounds possessed good to moderate activities against test microorganisms. This suggests the potential of indazole derivatives as antimicrobial agents (Bektaş et al., 2007).
CCR4 Antagonists for Therapeutic Applications
Indazole arylsulfonamides have been synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists. This study identified methoxy- or hydroxyl-containing groups as potent indazole C4 substituents for CCR4 antagonism, highlighting the therapeutic potential of indazole derivatives in treating conditions mediated by CCR4 (Procopiou et al., 2013).
Synthesis and Structural Analysis
The synthesis and molecular structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole, among other indazole derivatives, have been reported, providing insights into their structural properties and potential for further chemical modification and application (Ebert et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-5-methoxy-2-methyl-indazole may also interact with various biological targets.
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission, and attenuation of excitatory neurotransmission .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
4-bromo-5-methoxy-2-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRLEECRJCALIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

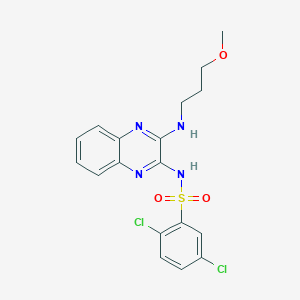
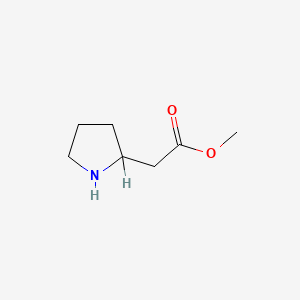
![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)
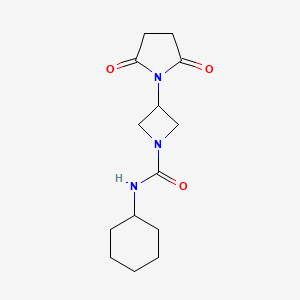
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)
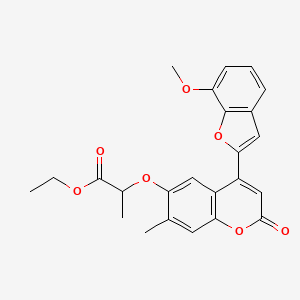
![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)
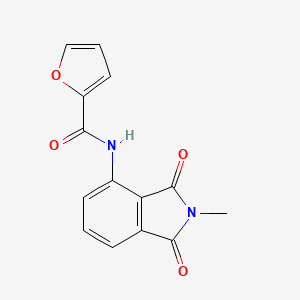
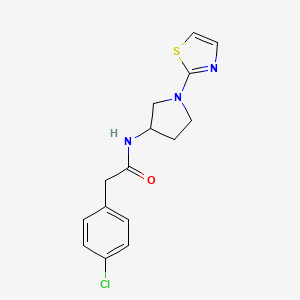
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

